N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of compounds known as benzamides and is a derivative of the well-known drug, lidocaine.
科学的研究の応用
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
This compound has been characterized as a potent activator of GIRK channels, which are integral to modulating cellular excitability. GIRK channel activators like this compound are being researched for their potential therapeutic applications in treating conditions related to pain perception, epilepsy, reward/addiction, and anxiety .
Drug Discovery
Due to its ability to interact with GIRK channels, this compound is a valuable tool in the discovery of new drugs. It serves as a lead compound for the development of novel therapeutics targeting neurological disorders and diseases where GIRK channels play a significant role .
Material Synthesis
The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. Its reactivity and stability under various conditions are beneficial for creating polymers and composites with specific properties for industrial applications.
Catalysis
Researchers are exploring the use of this compound in catalytic processes. Its potential to act as a catalyst could lead to more efficient chemical reactions, which is crucial in the production of pharmaceuticals and fine chemicals.
Biochemical Process Studies
The compound’s structure allows it to be used as a molecular probe to study biochemical processes. It can help in understanding the interaction between different biological molecules and the mechanisms of various cellular pathways.
Advanced Material Development
Its potential for creating advanced materials is not limited to synthesis alone. This compound could be used to improve the properties of existing materials, making them more durable, flexible, or conductive.
Pharmacokinetics and Metabolism Studies
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays. These studies are essential for understanding the metabolic stability and the pharmacokinetic profile of new drug candidates .
Therapeutic Agent Research
As a selective GIRK1/2 activator with improved metabolic stability, this compound is a promising candidate for developing therapeutic agents. It could lead to the creation of drugs with fewer side effects and better efficacy .
作用機序
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation . This activation results in changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in the cell’s excitability . This can have various effects depending on the specific cell type and the physiological context .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNJGNCFQLYHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。